trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid
Overview
Description
trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid: is an organic compound featuring a cyclohexane ring substituted with a tetrahydropyran-2-yloxy group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid typically involves the following steps:
Formation of the Tetrahydropyran-2-yloxy Group: This can be achieved by reacting an alcohol with 3,4-dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Cyclohexane Ring Functionalization: The cyclohexane ring can be functionalized through various methods, including halogenation followed by substitution reactions to introduce the tetrahydropyran-2-yloxy group.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, especially at the cyclohexane ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols, are typical reagents.
Major Products:
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry:
Protecting Group: The tetrahydropyran-2-yloxy group is commonly used as a protecting group for alcohols in organic synthesis.
Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Development:
Biological Studies: Used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science:
Catalysis: Used as a ligand or catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of trans 4-(Tetrahydropyran-2-yloxy)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The tetrahydropyran-2-yloxy group can act as a protecting group, preventing unwanted reactions at specific sites. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Tetrahydropyran-2-yloxy derivatives: Compounds with similar protecting groups for alcohols.
Cyclohexanecarboxylic acids: Compounds with similar carboxylic acid functionalities.
Uniqueness:
Properties
IUPAC Name |
4-(oxan-2-yloxy)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h9-11H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEOHROEESSZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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